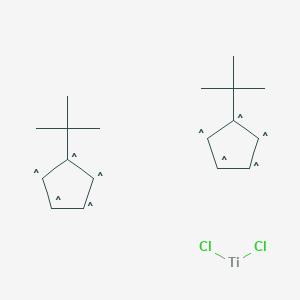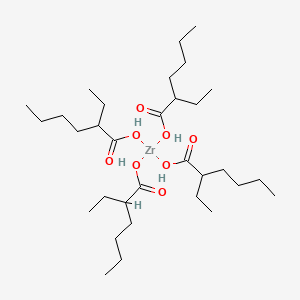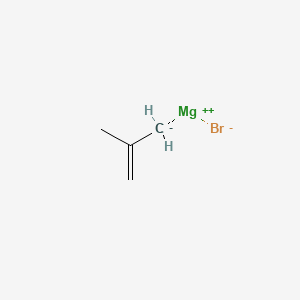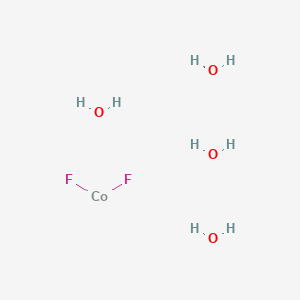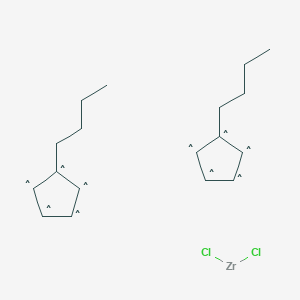
Dibutylzirconocene dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: is an organometallic compound with the chemical formula C18H26Cl2Zr dibutylzirconocene dichloride . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride can be synthesized through the reaction of zirconium tetrachloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In industrial settings, the production of bis(butylcyclopentadienyl)zirconium(IV) dichloride involves large-scale reactions using high-purity reagents and controlled environments. The process ensures high yield and purity of the final product, which is essential for its application as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like Grignard reagents or organolithium compounds
Major Products:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes
Applications De Recherche Scientifique
Chemistry: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is extensively used as a catalyst in the polymerization of olefins, such as ethylene and propylene. It is also employed in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .
Industry: In the industrial sector, bis(butylcyclopentadienyl)zirconium(IV) dichloride is used in the production of high-performance polymers and materials. Its catalytic properties enhance the efficiency and selectivity of polymerization processes .
Mécanisme D'action
The mechanism by which bis(butylcyclopentadienyl)zirconium(IV) dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the activation of the reactants, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of olefin monomers .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride
- Bis(indenyl)zirconium(IV) dichloride
Uniqueness: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl rings. These butyl groups can influence the compound’s solubility, reactivity, and catalytic properties, making it distinct from other zirconocene derivatives .
Propriétés
Formule moléculaire |
C18H26Cl2Zr |
|---|---|
Poids moléculaire |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
KZUKCLOWAMFDDB-UHFFFAOYSA-L |
SMILES canonique |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


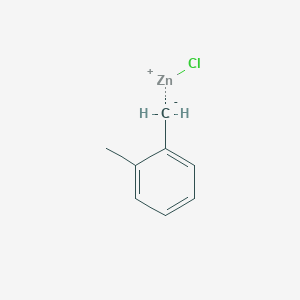

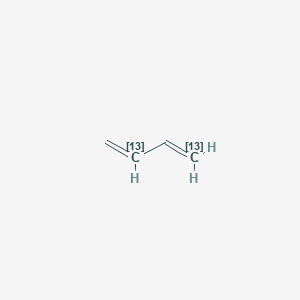


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

